tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with a molecular weight of 388.46 g/mol . It is characterized by its bicyclic structure, which includes a tert-butyl ester, a benzyloxycarbonyl-protected amine, and a ketone functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps. One common route includes the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the bicyclic structure through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used in the development of pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amine group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
What sets tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate apart from similar compounds is its combination of functional groups and bicyclic structure. This unique arrangement allows for specific interactions in chemical and biological systems, making it a versatile compound in various applications .
Properties
Molecular Formula |
C21H28N2O5 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
tert-butyl 9-oxo-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)28-20(26)23-11-15-9-17(10-16(12-23)18(15)24)22-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,22,25) |
InChI Key |
HFWSQLAEJMOTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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